An In-depth Technical Guide to 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde
An In-depth Technical Guide to 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical identifiers, structural information, and synthetic considerations for 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde. This molecule, while not extensively documented in publicly accessible databases, holds significance as a potential intermediate in the synthesis of novel compounds within the pharmaceutical and materials science sectors.
Core Chemical Identity
2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by a bromine substituent and a 3,4-dichlorobenzyl ether group attached to the benzaldehyde core. The strategic placement of these functional groups offers multiple avenues for synthetic elaboration, making it a valuable building block for more complex molecular architectures.
Structural and Chemical Identifiers
A consolidated list of the key chemical identifiers for 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is presented below. It is important to note that a specific CAS Number and a dedicated PubChem Compound ID (CID) have not been found in publicly available databases as of the time of this writing. This may indicate the compound is a novel or specialized research chemical. The identifiers provided have been derived from its known structure.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₉BrCl₂O₂ | [1] |
| Molecular Weight | 360.04 g/mol | [1] |
| IUPAC Name | 5-Bromo-2-((3,4-dichlorobenzyl)oxy)benzaldehyde | Derived from Structure |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl | Derived from Structure |
| InChI | InChI=1S/C14H9BrCl2O2/c15-11-6-7-13(14(8-11)9-19)18-10-5-2-1-3-4-12(16)17/h1-9H,10H2 | Derived from Structure |
| InChIKey | Derived from Structure |
Synthesis and Methodologies
The synthesis of 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is typically achieved through a Williamson ether synthesis. This well-established reaction provides a reliable method for coupling an alcohol (or phenol) with an organohalide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the general procedure for the synthesis of the target compound starting from 5-bromosalicylaldehyde and 3,4-dichlorobenzyl chloride.
Materials:
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5-Bromosalicylaldehyde
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3,4-Dichlorobenzyl chloride
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 equivalent) in anhydrous acetone or DMF.
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Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.
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Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
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Add 3,4-dichlorobenzyl chloride (1.0 - 1.1 equivalents) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde.
Structural Visualization
The following diagram illustrates the molecular structure of 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde, highlighting the key functional groups.
Caption: Molecular structure of 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde.
Potential Applications in Research and Development
As a functionalized aromatic aldehyde, 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde serves as a versatile intermediate in organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The presence of bromine and chlorine atoms also allows for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce further molecular complexity.
While specific applications of this compound are not widely reported in the literature, its structural motifs are found in molecules of pharmaceutical interest. For instance, related benzaldehyde derivatives are precursors in the synthesis of antagonists for chemokine receptors, which are targets for anti-inflammatory and anti-viral therapies.[2][3]
Safety and Handling
As with any chemical, 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis via the Williamson ether reaction is straightforward, and its array of functional groups provides a platform for the construction of more complex and potentially bioactive molecules. This guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.
References
- BenchChem. (2025). Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
- BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
